4,8-Dichloro-3-ethyl-2-methylquinoline

Description

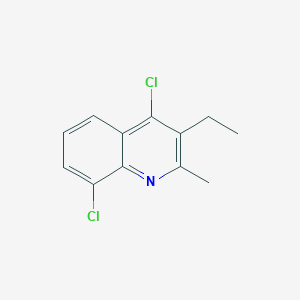

4,8-Dichloro-3-ethyl-2-methylquinoline is a halogenated quinoline derivative characterized by a fused bicyclic aromatic structure substituted with chlorine atoms at positions 4 and 8, an ethyl group at position 3, and a methyl group at position 2. This compound belongs to a class of quinolines known for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and alkyl substituents likely influences its physicochemical properties, such as solubility, melting point, and reactivity, which are critical for its functional roles.

Properties

Molecular Formula |

C12H11Cl2N |

|---|---|

Molecular Weight |

240.12 g/mol |

IUPAC Name |

4,8-dichloro-3-ethyl-2-methylquinoline |

InChI |

InChI=1S/C12H11Cl2N/c1-3-8-7(2)15-12-9(11(8)14)5-4-6-10(12)13/h4-6H,3H2,1-2H3 |

InChI Key |

DWMPQXINJJRHOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C(=C1Cl)C=CC=C2Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichloro-3-ethyl-2-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and an amine . Another method includes the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are typically performed at low temperatures to ensure good functional group tolerance and high yields.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement . The process may include the use of heterogeneous cobalt oxide catalysts for aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,8-Dichloro-3-ethyl-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Titanium dioxide catalysts and oxygen as green oxidants.

Reduction: Hantzsch esters and visible-light-mediated metallaphotoredox catalysis.

Substitution: Boron reagents and palladium catalysts for Suzuki–Miyaura coupling.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Quinolines.

Substitution: Various substituted quinolines.

Scientific Research Applications

4,8-Dichloro-3-ethyl-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-Dichloro-3-ethyl-2-methylquinoline involves its interaction with molecular targets and pathways. Quinolines are known to act as enzyme inhibitors by binding to critical enzyme cofactors . The compound’s chlorine and ethyl groups may enhance its binding affinity and specificity for certain enzymes, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Similarity Scores of Analogous Compounds

| CAS No. | Compound Name | Substituents | Structural Similarity Score |

|---|---|---|---|

| 3913-17-5 | 2-Chloro-4,8-dimethylquinoline | Cl (C2), CH₃ (C4, C8) | 0.85 |

| 80947-25-7 | Not fully named (likely chloro-substituted) | Cl (positions unspecified) | 0.84 |

| 4225-85-8 | Not fully named (likely chloro-substituted) | Cl (positions unspecified) | 0.83 |

| 21172-88-3 | 2-Chloro-5,6,7,8-tetrahydroquinoline | Cl (C2), saturated C5-C8 ring | 0.82 |

| 56824-91-0 | Ethyl 4,8-dichloroquinoline-3-carboxylate | Cl (C4, C8), COOEt (C3) | N/A (functional group diff.) |

Key Observations :

- Substituent Position: The highest similarity (0.85) is observed with 2-Chloro-4,8-dimethylquinoline (CAS 3913-17-5), which shares chlorine and methyl groups but lacks the ethyl substituent at C3. This highlights the importance of alkyl chain length in modulating similarity scores .

- Ring Saturation: 2-Chloro-5,6,7,8-tetrahydroquinoline (CAS 21172-88-3) introduces a partially saturated ring, reducing aromaticity and likely decreasing reactivity compared to fully aromatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.